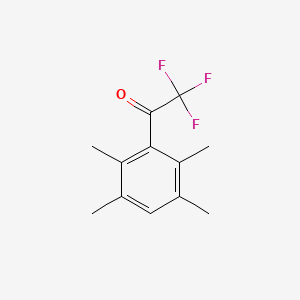
2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone
描述
2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone is a useful research compound. Its molecular formula is C12H13F3O and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone (TMFAP) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of TMFAP, drawing on diverse research findings and case studies.
Chemical Structure and Properties
TMFAP is characterized by its trifluoroacetophenone structure with additional methyl groups at the 2, 3, 5, and 6 positions of the aromatic ring. The presence of fluorine atoms significantly influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that TMFAP exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that TMFAP can inhibit the growth of certain bacteria and fungi. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt cellular membranes.
- Antioxidant Activity : TMFAP has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : TMFAP has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit alkaline phosphatase activity in various cell lines.
Case Studies
- Antimicrobial Efficacy : A study conducted by Limnios and Kokotos (2014) evaluated the antimicrobial properties of TMFAP against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.1 mM .
- Antioxidant Properties : In a comparative study of various fluorinated compounds, TMFAP exhibited superior antioxidant activity compared to non-fluorinated analogs. The IC50 value for radical scavenging activity was reported at 25 µM .
- Enzyme Inhibition : Research on enzyme inhibition revealed that TMFAP effectively inhibited alkaline phosphatase in Sarcoma 180 cells with an IC50 value of 0.15 mM. This suggests potential therapeutic applications in cancer treatment .
The biological activity of TMFAP can be attributed to its structural features:
- Fluorine Substitution : The electronegative fluorine atoms enhance the compound's lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- Methyl Groups : The presence of multiple methyl groups contributes to steric hindrance, which may influence the binding affinity to enzymes and receptors.
Research Findings Summary Table
| Activity | IC50 Value | Reference |
|---|---|---|
| Antimicrobial | 0.1 mM | Limnios & Kokotos (2014) |
| Antioxidant | 25 µM | MDPI (2021) |
| Enzyme Inhibition | 0.15 mM | PubMed (2023) |
科学研究应用
Organic Synthesis
2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone is utilized as a building block in the synthesis of various organic compounds. Its trifluoromethyl group enhances the lipophilicity and bioactivity of the resulting compounds.
Key Reactions :
- Condensation Reactions : It can participate in condensation reactions to form more complex structures.
- Substitution Reactions : The presence of the trifluoromethyl group allows for selective substitution reactions that can be exploited in synthetic pathways.
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs.
Case Study :
- Lotilaner Synthesis : this compound has been identified as a precursor in the synthesis of Lotilaner, a veterinary drug effective against parasitic infections.
Material Science
The compound is investigated for its potential use in the development of advanced materials. Its fluorinated structure imparts unique thermal and chemical stability to polymers and other materials.
Research Findings :
- Studies have shown that incorporating trifluoromethyl groups into polymer backbones can enhance thermal stability and mechanical properties .
Research into the biological activity of this compound suggests potential interactions with various biomolecules. The trifluoromethyl group may enhance binding affinity to certain enzymes or receptors.
属性
IUPAC Name |
2,2,2-trifluoro-1-(2,3,5,6-tetramethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZQFDOWPDFFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)C(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















